molecular formula C15H19O5- B1263186 (+)-8'-Hydroxyabscisate

(+)-8'-Hydroxyabscisate

Cat. No. B1263186
M. Wt: 279.31 g/mol
InChI Key: AVFORCKFTWHFAR-ZSIFGTMLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-8'-hydroxyabscisate is conjugate base of (+)-8'-hydroxyabscisic acid. It is a conjugate base of a (+)-8'-hydroxyabscisic acid.

Scientific Research Applications

Metabolic Insights

  • (+)-8'-Hydroxyabscisate, through its metabolite 8'-O-(3-Hydroxy-3-methylglutaryl)-8'-hydroxyabscisic acid, shows intriguing metabolic behaviors. The chirality of the acyl group in this metabolite was revised to S, based on HPLC analysis, which is significant for understanding its biochemical pathways (Kamo et al., 2004).

Isomerization Processes

  • The isomerization process of 8'-Hydroxyabscisic acid and its analogs in aqueous solutions, including thermodynamic and kinetic properties, has been extensively studied. This research is vital for understanding the stability and bioactivity of this compound (Todoroki et al., 2000).

Biochemical Role in Plants

  • In plants, (+)-8'-Hydroxyabscisate plays a critical role as Arabidopsis CYP707As encode (+)-Abscisic Acid 8′-Hydroxylase, a key enzyme in the oxidative catabolism of Abscisic Acid. This enzyme is essential for regulating the physiologically active ABA level through fine-tuning of de novo biosynthesis and catabolism (Saito et al., 2004).

Sensor Development and Analytical Methods

  • Advances in sensor technology have enabled the development of electrochemical sensors for detecting oxidative DNA damage markers like 8-Hydroxy-2'-deoxyguanosine. These sensors are essential for evaluating DNA damage and are highly relevant to understanding the oxidative stress implications of (+)-8'-Hydroxyabscisate (Guo et al., 2016).
  • The rational design of sensor arrays using 8-hydroxyquinoline derivatives, including those for metal ion detection, is an emerging field. This research demonstrates the potential of (+)-8'-Hydroxyabscisate derivatives in the development of luminescent sensors for various applications (Palacios et al., 2008).

Biomarker Analysis

  • The assessment of oxidative DNA damage and repair at the single cellular level using real-time monitoring of biomarkers like 8-OHdG is crucial. This research highlights the significance of (+)-8'-Hydroxyabscisate and its derivatives in understanding and quantifying oxidative stress at a cellular level (Prabhulkar & Li, 2010).

properties

Product Name

(+)-8'-Hydroxyabscisate

Molecular Formula

C15H19O5-

Molecular Weight

279.31 g/mol

IUPAC Name

(2Z,4E)-5-[(1R,6R)-1-hydroxy-6-(hydroxymethyl)-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(2)7-12(17)8-14(15,3)9-16/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/p-1/b5-4+,10-6-/t14-,15-/m1/s1

InChI Key

AVFORCKFTWHFAR-ZSIFGTMLSA-M

Isomeric SMILES

CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)[O-])/C)O)(C)CO

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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